

# physical and chemical properties of 3-Nitropyrazolo[1,5-a]pyridine

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## Compound of Interest

Compound Name: 3-Nitropyrazolo[1,5-a]pyridine

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Nitropyrazolo[1,5-a]pyridine**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the pyrazolo[1,5-a]pyridine scaffold, with a specific focus on the synthesis, properties, and synthetic utility of its 3-nitro derivative. As a privileged heterocyclic system, pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding the chemistry of its functionalized analogues is paramount for the rational design of novel drugs and materials.

## The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyridine motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.<sup>[1][2]</sup> Its rigid structure and versatile synthetic accessibility make it an ideal scaffold for combinatorial library design and drug discovery.<sup>[1]</sup> Derivatives have shown a vast spectrum of biological activities, including applications as PI3K inhibitors, anti-tuberculosis agents, and receptor antagonists.<sup>[3][4][5]</sup> Functionalization of the scaffold is key to tuning its pharmacological profile, with the 3-position being a frequent site of modification to enhance potency and selectivity.<sup>[3]</sup>

Caption: Core structure of pyrazolo[1,5-a]pyridine and its 3-nitro derivative.

## Physicochemical Properties

While extensive experimental data for the unsubstituted **3-nitropyrazolo[1,5-a]pyridine** is not readily available in public literature, its core properties can be calculated or inferred from related structures. The introduction of a nitro group significantly impacts polarity, solubility, and electronic characteristics compared to the parent scaffold.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	Calculated
Molecular Weight	163.13 g/mol	Calculated
IUPAC Name	3-nitropyrazolo[1,5-a]pyridine	-
CAS Number	55405-64-6	<a href="#">[6]</a>
Density (Analogue)	~1.68 g/cm <sup>3</sup>	<a href="#">[7]*</a>
Appearance	Expected to be a yellow or off-white solid	Inferred
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF	Inferred

\*Note: Density is for the analogous compound 3-Nitropyrazolo[1,5-a]pyrimidine and serves as an estimate.

## Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often proceeding through a [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles like alkynes or alkenes.[\[4\]](#)[\[8\]](#) This robust methodology allows for the construction of a wide array of substituted analogues.

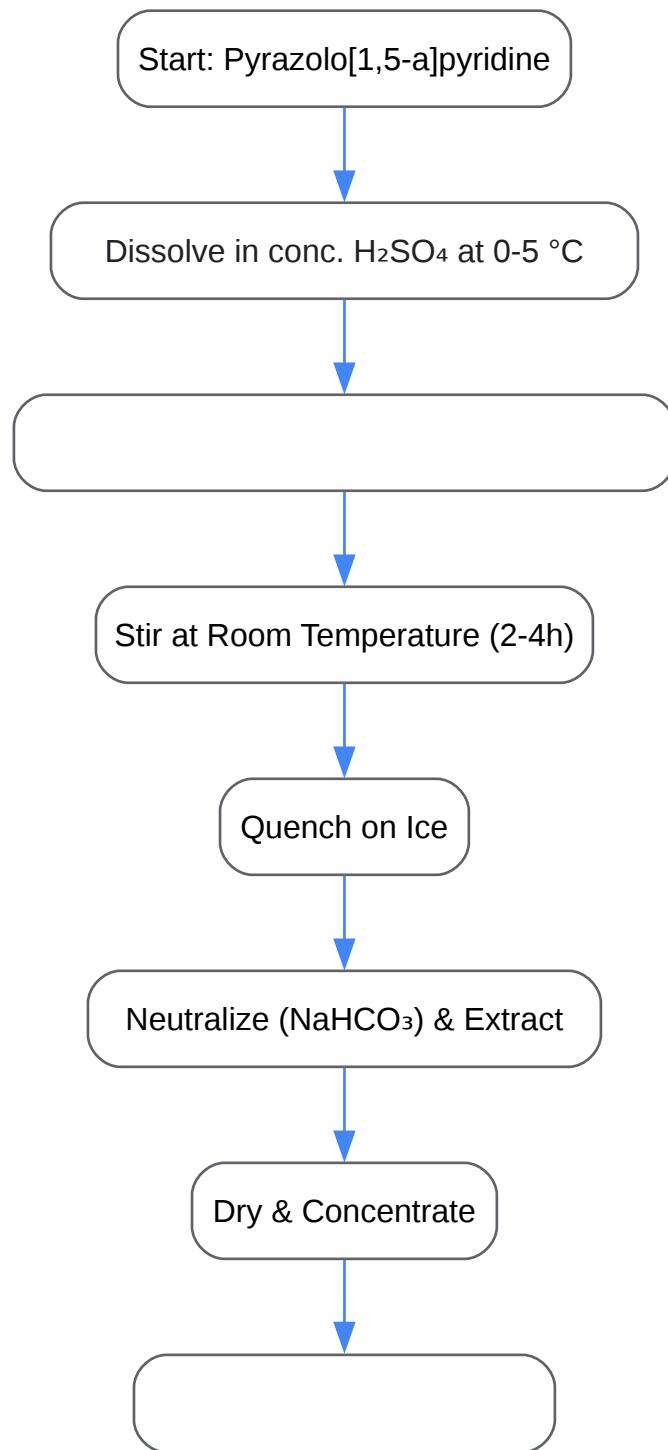
## Experimental Protocol: Proposed Synthesis of 3-Nitropyrazolo[1,5-a]pyridine

The introduction of a nitro group at the 3-position is logically achieved via electrophilic aromatic substitution on the parent pyrazolo[1,5-a]pyridine. The pyrazole portion of the fused ring is electron-rich, making it susceptible to electrophilic attack.

**Causality:** A mixture of nitric acid and sulfuric acid is the classic and effective reagent for the nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active agent in the substitution reaction.

#### Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to concentrated sulfuric acid (98%).
- **Reagent Addition:** While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the solution.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture onto crushed ice.
- **Neutralization & Extraction:** Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7 is reached. A precipitate may form. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **3-nitropyrazolo[1,5-a]pyridine**.



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Caption: Workflow for the proposed synthesis of **3-nitropyrazolo[1,5-a]pyridine**.

## Chemical Reactivity

The 3-nitro group is a powerful modulator of the scaffold's chemical properties. As a strong electron-withdrawing group, it deactivates the heterocyclic system towards further electrophilic substitution. However, its true synthetic value lies in its capacity for transformation. The reduction of the nitro group to a 3-amino functionality is a pivotal step, opening a gateway to a diverse range of derivatives.<sup>[9]</sup> This transformation is commonly achieved using reagents like tin(II) chloride ( $\text{SnCl}_2$ ) or catalytic hydrogenation.

The resulting 3-aminopyrazolo[1,5-a]pyridine is a versatile building block for synthesizing amides, ureas, and sulfonamides, which are functionalities frequently found in biologically active molecules.<sup>[3][10]</sup>

## Spectroscopic Characterization

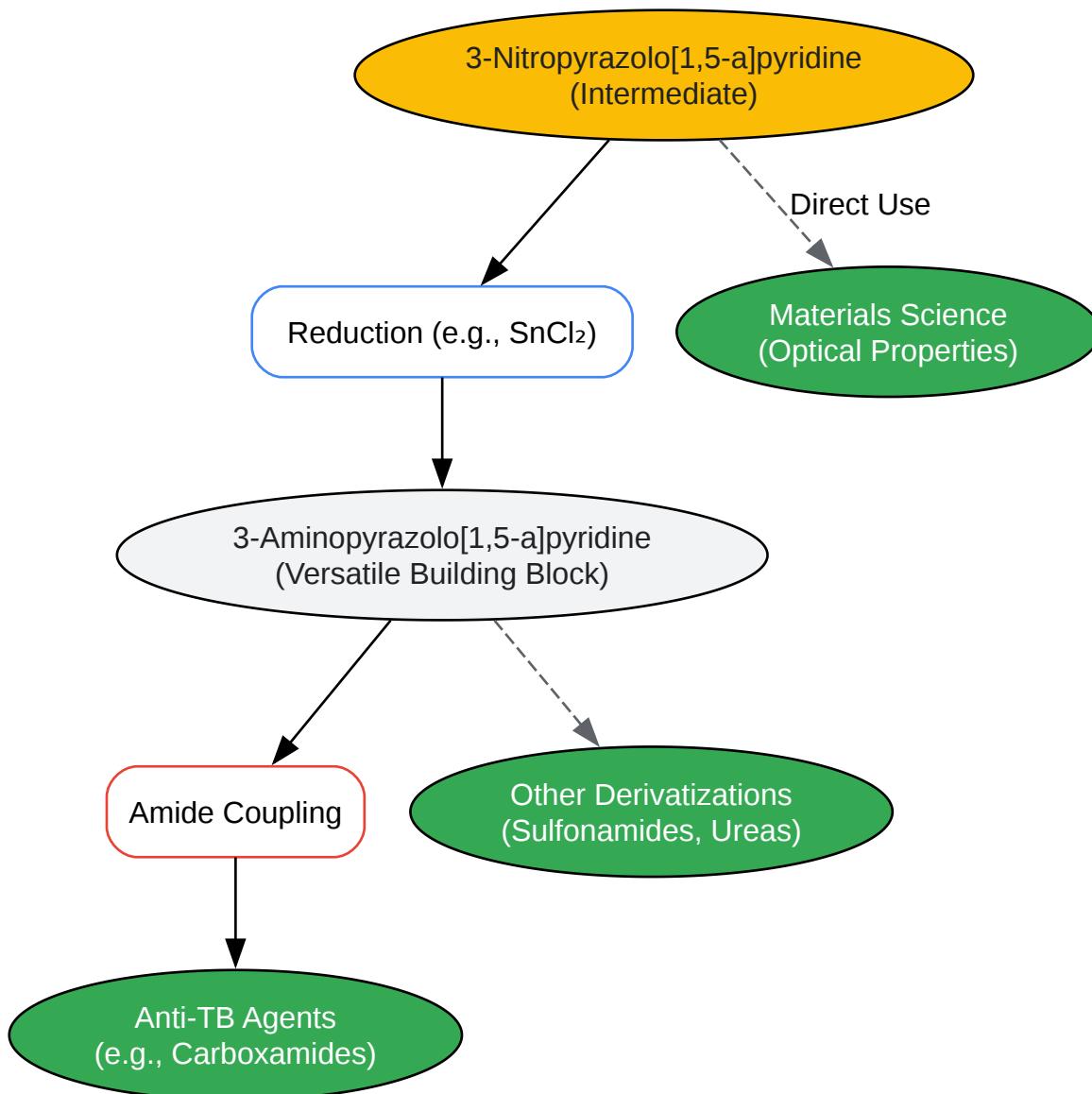
The identity and purity of **3-nitropyrazolo[1,5-a]pyridine** would be confirmed using standard spectroscopic techniques. The following are expected characteristics:

Technique	Expected Observations
$^1\text{H}$ NMR	Signals in the aromatic region ( $\delta$ 7.0-9.0 ppm) corresponding to the protons on the fused ring system. The C2-H proton would likely appear as a distinct singlet.
$^{13}\text{C}$ NMR	A signal for the carbon atom at the 3-position (C3) shifted significantly downfield due to the strong deshielding effect of the attached nitro group.
IR Spectroscopy	Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$ , respectively.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) at $\text{m/z}$ corresponding to the molecular weight of 163.13.

## Applications in Research and Drug Development

While **3-nitropyrazolo[1,5-a]pyridine** itself is not typically the final active pharmaceutical ingredient, it serves as a high-value intermediate in the synthesis of more complex molecules.

- **Gateway to Bioactive Scaffolds:** Its reduction to 3-aminopyrazolo[1,5-a]pyridine provides the necessary functional handle to introduce diverse side chains.[\[10\]](#) For instance, the development of potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tuberculosis agents relies on the ability to form an amide bond at this position.[\[3\]](#)
- **Modulation of Electronic Properties:** The nitro group's electronic influence can be harnessed in materials science. The parent pyrazolo[1,5-a]pyrimidine scaffold has been explored for applications in organic light-emitting diodes (OLEDs) and as chemosensors due to its photophysical properties.[\[11\]](#) The introduction of a strong electron-withdrawing group like NO<sub>2</sub> can tune the molecule's absorption and emission spectra, opening avenues for new optical materials.
- **Structure-Activity Relationship (SAR) Studies:** In drug discovery, the 3-nitro compound and its derivatives are essential for building libraries to perform SAR studies. By systematically modifying the substituent at the 3-position, researchers can probe the interactions with biological targets like kinases or receptors and optimize for potency and selectivity.[\[5\]](#)



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Caption: Synthetic utility of **3-nitropyrazolo[1,5-a]pyridine** in drug discovery.

## Safety and Handling

Based on the Safety Data Sheet (SDS) for the related compound 3-nitropyrazolo[1,5-a]pyrimidine, general precautions for handling nitroaromatic compounds should be strictly followed.[7]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Discharge into the environment should be avoided.[7]

## Conclusion

**3-Nitropyrazolo[1,5-a]pyridine** represents a fundamentally important molecule for chemists in drug discovery and materials science. While not extensively characterized as a standalone entity, its significance lies in its role as a key synthetic intermediate. Its preparation via direct nitration of the parent scaffold is straightforward, and the reactivity of the nitro group provides a crucial entry point for introducing the chemical diversity required to develop next-generation therapeutics and functional materials. A thorough understanding of its properties and synthetic transformations is essential for leveraging the full potential of the valuable pyrazolo[1,5-a]pyridine scaffold.

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